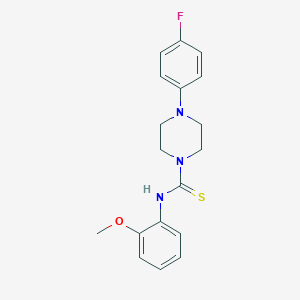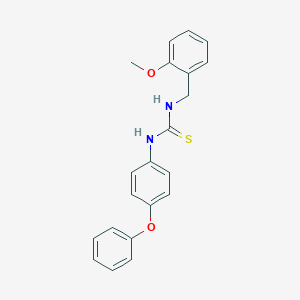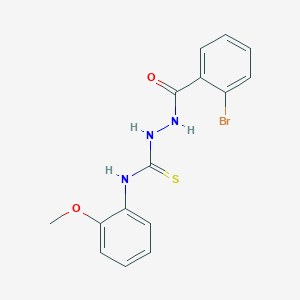![molecular formula C16H17N3O6S B215880 dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215880.png)
dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate, also known as DMOTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMOTC is a thiazolidine derivative that has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In
作用機序
The mechanism of action of dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate is not fully understood, but it is believed to act through multiple pathways. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to have several biochemical and physiological effects. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to inhibit the activity of histone deacetylases, which leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to inhibit the activity of the NF-κB pathway, which leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to activate the AMPK pathway, which leads to the upregulation of glucose uptake and the downregulation of gluconeogenesis in the liver.
実験室実験の利点と制限
Dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has several advantages for lab experiments. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate is a small molecule that can be easily synthesized and purified. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to have promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent.
However, dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate also has some limitations for lab experiments. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has poor solubility in water, which can limit its use in some experiments. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate research. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Future studies should focus on the safety and efficacy of dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate in humans. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate could also be tested in combination with other drugs to enhance its therapeutic effects. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate could also be modified to improve its solubility and bioavailability.
合成法
Dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate can be synthesized through a multistep reaction involving the condensation of 2-amino-4-methylthiazole with ethyl acetoacetate, followed by the reaction with dimethyl oxalate and sodium ethoxide. The final product is obtained through the hydrolysis of the diester with sodium hydroxide. The purity of dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate can be improved through recrystallization from ethanol.
科学的研究の応用
Dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
特性
製品名 |
dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate |
|---|---|
分子式 |
C16H17N3O6S |
分子量 |
379.4 g/mol |
IUPAC名 |
dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H17N3O6S/c1-17-16-19-12(20)7-11(26-16)13(21)18-10-5-8(14(22)24-2)4-9(6-10)15(23)25-3/h4-6,11H,7H2,1-3H3,(H,18,21)(H,17,19,20) |
InChIキー |
YILQVMRYAKFPHN-UHFFFAOYSA-N |
異性体SMILES |
CNC1=NC(=O)CC(S1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
SMILES |
CNC1=NC(=O)CC(S1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
正規SMILES |
CNC1=NC(=O)CC(S1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(6-Amino-5-cyano-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenoxy]acetamide](/img/structure/B215797.png)
![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)
![1-(2,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215800.png)

![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)

![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)

![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)

![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)

![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)